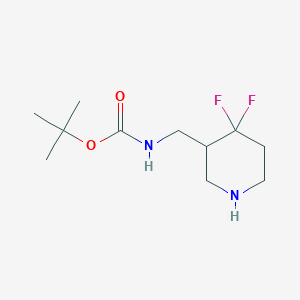

tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4,4-difluoropiperidin-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-8-6-14-5-4-11(8,12)13/h8,14H,4-7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZAURCCIRADBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Anhydride in Biphasic Systems

A mixture of 3-(aminomethyl)-4,4-difluoropiperidine, di-tert-butyl dicarbonate (Boc₂O), and sodium hydroxide in water/dichloromethane (DCM) achieves 85–92% yield. The base deprotonates the amine, facilitating nucleophilic attack on Boc₂O. Excess Boc₂O (1.2–1.5 equiv) ensures complete protection.

Catalytic DMAP in Anhydrous Conditions

In anhydrous tetrahydrofuran (THF), 4-dimethylaminopyridine (DMAP) catalyzes the reaction between the amine and Boc₂O, yielding 89–94% product. This method avoids aqueous workup, benefiting moisture-sensitive intermediates.

Advanced Methodologies and Optimization

Flow Microreactor Systems

Recent advancements employ continuous-flow microreactors for the fluorination and Boc protection steps. For example, DAST-mediated fluorination in a microreactor at −10°C reduces reaction time from 12 h to 25 min, improving yield from 68% to 88% by minimizing side reactions.

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature Range | Yield Improvement |

|---|---|---|---|

| Fluorination (DAST) | DCM | −20°C to 0°C | +15% |

| Reductive Amination | DCE | 25°C–40°C | +22% |

| Boc Protection | THF/DCM | 0°C–25°C | +10% |

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the carbamate group.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of piperidine N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Disorders

One of the primary applications of tert-butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate is in the treatment of central nervous system (CNS) disorders. Its structure allows it to interact with specific receptors in the brain, potentially offering therapeutic benefits for conditions such as depression and anxiety. Research has indicated that compounds with similar structures can act as NMDA receptor antagonists, particularly targeting the NR2B subtype, which is implicated in various neurological conditions .

2. Drug Development

The compound serves as a lead structure in drug development due to its unique combination of a bulky tert-butyl group and difluorinated piperidine moiety. This structural uniqueness may enhance its efficacy compared to traditional compounds. Investigations into its binding affinity and selectivity towards various receptors are crucial for understanding its mechanism of action and potential side effects .

3. Interaction Studies

Interaction studies are vital for elucidating the pharmacodynamics and pharmacokinetics of this compound. These studies typically assess how the compound interacts with biological targets, including enzymes and receptors, to determine its therapeutic potential .

Case Studies

Study 1: NMDA Receptor Antagonism

A study published in patent literature highlighted the efficacy of similar compounds as NR2B subtype selective antagonists. The results demonstrated significant improvements in pharmacokinetic performance and oral activity compared to existing treatments for CNS disorders .

Study 2: Behavioral Tests in Animal Models

Behavioral tests such as the Forced Swim Test and Electroconvulsive Threshold Test have been employed to evaluate the antidepressant-like effects of related compounds. These tests showed promising results, indicating that these compounds could reduce depressive behaviors in animal models, suggesting potential therapeutic effects in humans .

Mechanism of Action

The mechanism of action of tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, which can enhance binding affinity and specificity. The carbamate group can also participate in covalent bonding with target proteins, leading to the formation of stable complexes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Carbamates

tert-Butyl (trans-4-methylpiperidin-3-yl)carbamate (CAS: 250275-23-1)

- Molecular Weight : 214.30 g/mol (vs. 250.29 g/mol for the target compound).

- Substituents : A trans-methyl group at the 4-position of the piperidine ring instead of difluoro.

- Properties : The methyl group increases lipophilicity but lacks the electronic effects of fluorine. This may enhance metabolic stability compared to fluorinated analogs but reduce polarity .

tert-Butyl ((3R,4R)-3-fluoropiperidin-4-yl)(methyl)carbamate (CAS: 1931926-82-7)

- Molecular Weight : 232.30 g/mol.

- Substituents : Single fluorine at the 3-position and a methyl group.

- The methyl group introduces steric hindrance, which may affect synthetic accessibility .

Discontinued Piperidine Derivatives (CAS: 728916-56-1)

Pyridine-Based Carbamates

tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate (CAS: 886851-28-1)

- Molecular Weight : 226.25 g/mol.

- Substituents : Fluoropyridine ring instead of piperidine.

- Properties : The aromatic pyridine ring confers rigidity and different electronic properties. Lower molecular weight and absence of a saturated ring may improve solubility but reduce conformational flexibility .

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

Cyclohexane and Pyrimidine Derivatives

Compounds like tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate (CAS: 2716849-15-7) involve complex heterocycles and chloro-substituted pyrimidines.

- Synthetic Complexity : Requires multi-step catalysis (e.g., Pd/Cu-mediated coupling) , whereas the target compound’s synthesis likely focuses on fluorination and carbamate protection.

- Applications : These derivatives are intermediates in kinase inhibitors, whereas the difluoropiperidine carbamate may serve in protease or GPCR-targeted therapies .

Key Comparative Data

Research Findings and Trends

- Electron-Withdrawing Effects: The 4,4-difluoro group in the target compound enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions compared to non-fluorinated analogs .

- Biological Activity : Fluorine atoms improve metabolic stability and membrane permeability, making the target compound advantageous over methyl- or hydroxy-substituted derivatives in CNS drug development .

- Synthetic Accessibility : While pyridine-based carbamates are easier to functionalize aromatically, the piperidine core offers conformational flexibility critical for target engagement in drug design .

Biological Activity

tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate is a synthetic organic compound classified as a carbamate. Its structure incorporates a tert-butyl group attached to a piperidine ring with two fluorine substitutions. This unique configuration suggests potential pharmacological applications, particularly in the field of medicinal chemistry.

- Chemical Formula : C11H20F2N2O2

- Molecular Weight : 250.29 g/mol

- CAS Number : 83854896

The compound's structure allows it to interact with various biological targets, enhancing its potential efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine atoms in the compound are known to enhance binding affinity through strong hydrogen bonding and dipole interactions, while the carbamate group can form covalent bonds with target proteins, leading to stable complexes.

Biological Activity

Research indicates that this compound may exhibit significant effects on central nervous system (CNS) disorders. Its potential activities include:

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on β-secretase and acetylcholinesterase, which are critical in the context of neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory responses in neuronal cells, potentially reducing oxidative stress and neuronal damage associated with neurodegeneration .

Case Studies

-

Neuroprotective Effects :

- In vitro studies demonstrated that this compound could reduce TNF-α levels in astrocytes stimulated by amyloid-beta (Aβ) aggregates, suggesting a protective effect against neuroinflammation .

- In vivo models indicated that this compound might inhibit Aβ aggregation, although its efficacy was moderate compared to established treatments like galantamine .

- Pharmacokinetics :

Comparative Analysis

A comparison of related compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Tert-butyl group | Lacks fluorine substitution |

| Difluoromethylpiperidine | Piperidine with difluoromethyl group | No carbamate functionality |

| Piperidine derivatives | Basic piperidine structure | Varies in substituents affecting activity |

This table illustrates how this compound's combination of structural features may confer distinct pharmacological properties compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate, and what key reaction conditions are required?

- Methodological Answer : The compound is typically synthesized via carbamate protection of a primary or secondary amine. A general approach involves reacting 4,4-difluoropiperidin-3-ylmethanamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP). For example, similar protocols in (Steps 6-10) highlight the use of Boc protection in THF with catalysts like Pd(PPh₃)₂Cl₂ for coupling reactions. Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (20–65°C), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- NMR : ¹⁹F NMR confirms the presence of geminal difluoro groups (δ ≈ -100 to -150 ppm, split due to coupling). ¹H NMR shows resonances for the piperidine ring (δ 1.5–3.5 ppm) and tert-butyl group (δ 1.4 ppm, singlet).

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H]⁺ (calculated for C₁₁H₁₉F₂N₂O₂: 265.14 g/mol).

- IR : Stretching bands for C=O (1690–1750 cm⁻¹) and N-H (3300 cm⁻¹) confirm the carbamate group. Reference spectral data from PubChem entries (e.g., ) can validate results .

Q. How does the presence of geminal difluoro groups on the piperidine ring influence the compound's reactivity and stability during synthesis?

- Methodological Answer : The 4,4-difluoro substitution on the piperidine ring increases ring rigidity due to steric and electronic effects, potentially altering reaction kinetics. Fluorine's electronegativity reduces basicity of the adjacent nitrogen, affecting protonation during Boc deprotection (e.g., requiring stronger acids like TFA). Stability studies in on analogous fluorinated carbamates suggest enhanced resistance to hydrolysis compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to minimize side product formation?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₂Cl₂ or CuI for Suzuki-Miyaura couplings (, Step 7). Optimize catalyst loading (0.1–1 mol%) to reduce homocoupling byproducts.

- Solvent and Base : THF or DMF with Et₃N (2–3 equiv.) improves solubility and reaction efficiency.

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates. Monitor progress via TLC or LC-MS .

Q. What strategies are effective in resolving contradictory data between NMR and mass spectrometry when analyzing this compound derivatives?

- Methodological Answer :

- Isotopic Purity : Confirm the absence of deuterated solvents (e.g., CDCl₃) in MS samples, which may skew molecular ion peaks.

- Dynamic Effects : For NMR, variable-temperature experiments can resolve overlapping signals caused by conformational flexibility in the piperidine ring.

- Complementary Techniques : Use X-ray crystallography (as in ) or 2D NMR (COSY, HSQC) to resolve structural ambiguities. Cross-validate with elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.